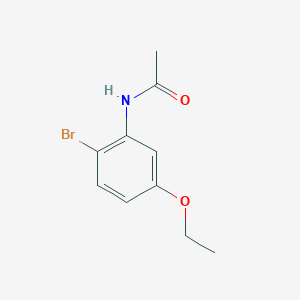
N-(2-Bromo-5-ethoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Bromo-5-ethoxyphenyl)acetamide is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of acetanilide, where the phenyl ring is substituted with a bromine atom at the 2-position and an ethoxy group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-5-ethoxyphenyl)acetamide typically involves the bromination of 5-ethoxyaniline followed by acetylation. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and acetic anhydride or acetyl chloride for the acetylation step. The reactions are usually carried out in an organic solvent such as dichloromethane or chloroform under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-Bromo-5-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to convert the amide group to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of N-(2-substituted-5-ethoxyphenyl)acetamide derivatives.
Oxidation: Formation of 2-bromo-5-ethoxybenzaldehyde or 2-bromo-5-ethoxybenzoic acid.
Reduction: Formation of N-(2-bromo-5-ethoxyphenyl)ethylamine or N-(2-bromo-5-ethoxyphenyl)methylamine.
Applications De Recherche Scientifique
N-(2-Bromo-5-ethoxyphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-Bromo-5-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The bromine atom and ethoxy group can influence the compound’s reactivity and binding affinity to biological targets. The amide group can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Bromo-4-ethoxyphenyl)acetamide
- N-(2-Bromo-3-ethoxyphenyl)acetamide
- N-(2-Bromo-5-methoxyphenyl)acetamide
Uniqueness
N-(2-Bromo-5-ethoxyphenyl)acetamide is unique due to the specific positioning of the bromine and ethoxy groups on the phenyl ring
Propriétés
Numéro CAS |
139085-94-2 |
|---|---|
Formule moléculaire |
C10H12BrNO2 |
Poids moléculaire |
258.11 g/mol |
Nom IUPAC |
N-(2-bromo-5-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C10H12BrNO2/c1-3-14-8-4-5-9(11)10(6-8)12-7(2)13/h4-6H,3H2,1-2H3,(H,12,13) |
Clé InChI |
ZBSKMWBZYCBLKD-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)Br)NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


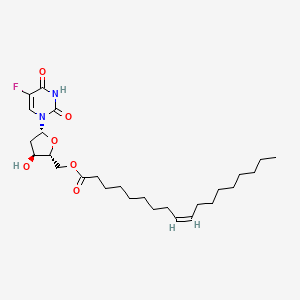
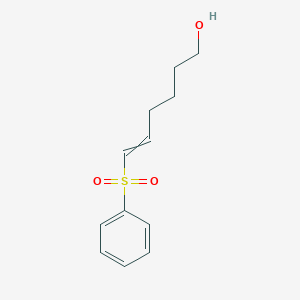
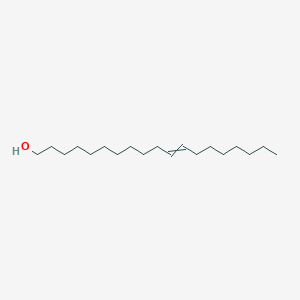
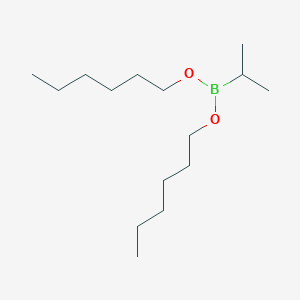
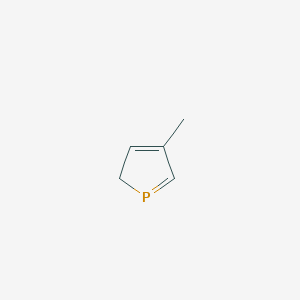
![N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14264807.png)

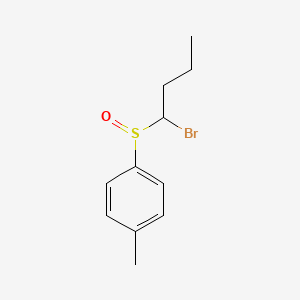
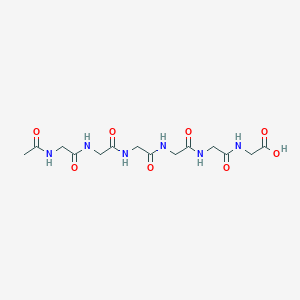

![6-Hydroxy-6-(thiophen-2-yl)spiro[4.4]nonan-1-one](/img/structure/B14264834.png)

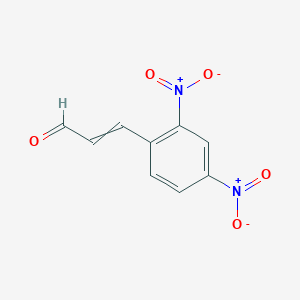
![2,2'-[(Furan-2-yl)methylene]bis(6-tert-butyl-4-methylphenol)](/img/structure/B14264853.png)
